Succinic acid-2,2,3,3-d4

Overview

Description

Succinic acid-2,2,3,3-d4 is the deuterium labeled form of Succinic acid . Succinic acid is an intermediate product of the tricarboxylic acid cycle and one of the fermentation products of anaerobic metabolism .

Synthesis Analysis

The biosynthetic pathways of succinic acid have been reported in recent years. The main metabolic engineering strategies aim to improve the production efficiency .Molecular Structure Analysis

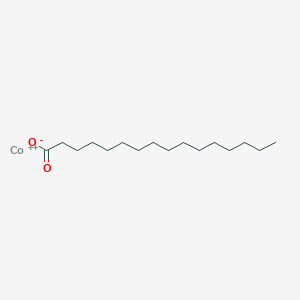

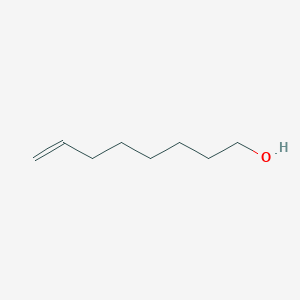

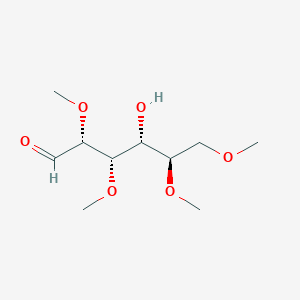

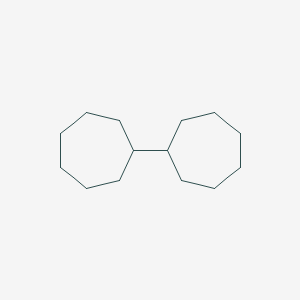

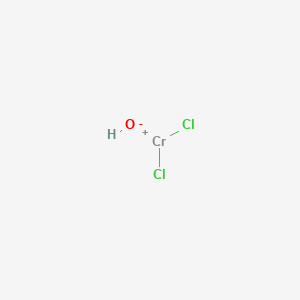

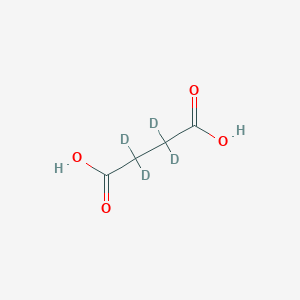

The linear formula of this compound is HO2CCD2CD2CO2H . Its molecular weight is 122.11 .Chemical Reactions Analysis

Succinic acid is an essential component of the tricarboxylic acid cycle. It serves as an electron donor in the production of fumaric acid and FADH2 . It is also one of the fermentation products of anaerobic metabolism .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 235 °C and a melting point of 187-190 °C (lit.) .Scientific Research Applications

Bio-based Production and Applications : Succinic acid is a valuable precursor for numerous chemicals in food, pharmaceuticals, and other industries. Its bio-based production from renewable resources is a significant research area. Metabolic and fermentative strategies are developed for robust producing strain selection and metabolic engineering of model strains (Jiang et al., 2017).

Metabolic Engineering for Production : Metabolic engineering strategies in microorganisms like Saccharomyces cerevisiae, Escherichia coli, and others have been explored for the bio-based production of succinic acid. These strategies include improving strain performance, efficient CO2 fixation, by-product elimination, and optimizing reducing power balance (Ahn, Jang, & Lee, 2016).

Industrial Applications : Fermentation-derived succinic acid has applications in producing food, pharmaceuticals, surfactants, detergents, biodegradable plastics, and other chemicals. It's also used in producing 1,4-butanediol, tetrahydrofuran, and other industrial products (Zeikus, Jain, & Elankovan, 1999).

Environmental Impacts : The photooxidation of dicarboxylic acids, including succinic acid, has been studied to understand its environmental behavior and potential impact. Research in atmospheric chemistry has shown that succinic acid can be a precursor for various atmospheric particulates (Yang, Ray, & Yu, 2008).

Recovery and Purification Methods : Studies have been conducted on the recovery and purification of succinic acid from fermentation broths, exploring methods like crystallization and electrodialysis for efficient and cost-effective production (Li et al., 2010).

Synthesis of Deuteriated Succinic Acids : Research on the preparation of deuteriated succinic acids, including Succinic acid-2,2,3,3-d4, provides insights into methods for achieving high isotopic purity, which is crucial for their use in various scientific applications (Tashiro et al., 1991).

Mechanism of Action

Target of Action

Succinic-d4 acid, also known as Succinic acid-2,2,3,3-d4 or Succinic-2,2,3,3-d4 Acid, primarily targets the Krebs or citric acid cycle in the body . It serves as an electron donor in the production of fumaric acid and FADH2 . It has also been shown to be a good “natural” antibiotic due to its relative acidic or caustic nature .

Mode of Action

Succinic-d4 acid interacts with its targets by participating in the Krebs cycle , a series of chemical reactions used by all aerobic organisms to generate energy . It donates electrons in the production of fumaric acid and FADH2 . Its acidic nature allows it to act as a natural antibiotic, inhibiting the growth of harmful bacteria .

Biochemical Pathways

Succinic-d4 acid is an essential component of the Krebs cycle . It is involved in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate ATP, a form of usable energy . It also plays a role in the glyoxylate pathway and the reductive TCA cycle .

Pharmacokinetics

The pharmacokinetics of Succinic-d4 acid have been studied in mice . After a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of Succinic-d4 acid were found to be 4574.5 mL/h/kg, 520.8 mL/kg, and 0.56 h, respectively . When administered orally at a dose of 100 mg/kg, Succinic-d4 acid was absorbed and distributed quickly, with a bioavailability of 1.5% .

Result of Action

The action of Succinic-d4 acid results in the production of fumaric acid and FADH2 . It also activates the degradation of acetaldehyde, a toxic byproduct of alcohol metabolism, into CO2 and H2O through aerobic metabolism . Additionally, Succinic-d4 acid has been shown to stimulate neural system recovery and bolster the immune system .

Action Environment

The action of Succinic-d4 acid is influenced by environmental factors such as the availability of renewable feedstocks for its production . The shift from fossil-based to microbial Succinic-d4 acid manufacturing is driven by the need to reduce atmospheric CO2 load .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Succinic-d4 Acid plays a crucial role in biochemical reactions. It is involved in the tricarboxylic acid (TCA) cycle, which is a key metabolic pathway in all aerobic organisms . The TCA cycle is essential for the production of ATP, the main energy currency of cells. Succinic-d4 Acid interacts with various enzymes, proteins, and other biomolecules in this cycle. For instance, it is converted into fumarate by the enzyme succinate dehydrogenase .

Cellular Effects

The presence of Succinic-d4 Acid influences various cellular processes. It plays a significant role in cellular metabolism, particularly in the TCA cycle where it helps to drive the production of ATP . It can also influence cell signaling pathways and gene expression, reflecting the cellular metabolic state .

Molecular Mechanism

At the molecular level, Succinic-d4 Acid exerts its effects through several mechanisms. It participates in enzyme activation and inhibition, binding interactions with biomolecules, and changes in gene expression. For example, in the TCA cycle, Succinic-d4 Acid is converted into fumarate by succinate dehydrogenase, a process that involves the removal of two hydrogen atoms .

Metabolic Pathways

Succinic-d4 Acid is involved in the TCA cycle, a crucial metabolic pathway . It interacts with various enzymes in this cycle, and can influence metabolic flux or metabolite levels. For instance, it is converted into fumarate in a reaction catalyzed by succinate dehydrogenase .

Subcellular Localization

The subcellular localization of Succinic-d4 Acid is primarily within the mitochondria, where the TCA cycle occurs . Succinic-d4 Acid can also be found in the cytoplasm and can function in the extracellular space .

properties

IUPAC Name |

2,2,3,3-tetradeuteriobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

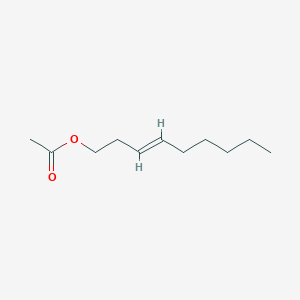

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514628 | |

| Record name | (~2~H_4_)Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14493-42-6 | |

| Record name | (~2~H_4_)Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid-2,2,3,3-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.